molecular formula C20H25N5O B6970873 2-[4-[(2-Aminopyridin-4-yl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone

2-[4-[(2-Aminopyridin-4-yl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone

Cat. No.: B6970873
M. Wt: 351.4 g/mol
InChI Key: NSZLKZYEYYAZRR-UHFFFAOYSA-N
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Description

2-[4-[(2-Aminopyridin-4-yl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone is a complex organic compound that features a combination of piperazine, pyridine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-Aminopyridin-4-yl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the aminopyridine moiety. The final step involves the coupling of the indole derivative under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2-Aminopyridin-4-yl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

2-[4-[(2-Aminopyridin-4-yl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It serves as a tool for studying biological pathways and interactions, especially those involving neurotransmitter receptors.

    Medicine: The compound has potential therapeutic applications, including as a ligand for various receptors, which could lead to the development of new drugs for treating neurological disorders.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-[(2-Aminopyridin-4-yl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also features a piperazine moiety and acts on serotonin receptors.

    Naftopidil: A drug used to treat benign prostatic hyperplasia, which also targets adrenergic receptors.

    Urapidil: An antihypertensive agent that acts on both alpha-adrenergic and serotonin receptors.

Uniqueness

2-[4-[(2-Aminopyridin-4-yl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its structure allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

2-[4-[(2-aminopyridin-4-yl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c21-19-13-16(5-7-22-19)14-23-9-11-24(12-10-23)15-20(26)25-8-6-17-3-1-2-4-18(17)25/h1-5,7,13H,6,8-12,14-15H2,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZLKZYEYYAZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3CCN(CC3)CC4=CC(=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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